molecular formula C24H42O2 B14308965 2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol CAS No. 117380-83-3

2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol

Cat. No.: B14308965
CAS No.: 117380-83-3
M. Wt: 362.6 g/mol
InChI Key: RIROUEKGXRSPDU-UHFFFAOYSA-N
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Description

2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol is an organic compound with a complex structure characterized by two 2,6-dimethylheptan-2-yl groups attached to a benzene ring at the 2 and 5 positions, and hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol typically involves Friedel-Crafts alkylation reactions. In this process, 1,4-dihydroxybenzene (hydroquinone) is reacted with 2,6-dimethylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
  • 2,5-Bis(prop-2-enyl)benzene-1,4-diol
  • 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene

Uniqueness

2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol is unique due to the presence of two bulky 2,6-dimethylheptan-2-yl groups, which can significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

CAS No.

117380-83-3

Molecular Formula

C24H42O2

Molecular Weight

362.6 g/mol

IUPAC Name

2,5-bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C24H42O2/c1-17(2)11-9-13-23(5,6)19-15-22(26)20(16-21(19)25)24(7,8)14-10-12-18(3)4/h15-18,25-26H,9-14H2,1-8H3

InChI Key

RIROUEKGXRSPDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCC(C)C)O

Origin of Product

United States

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